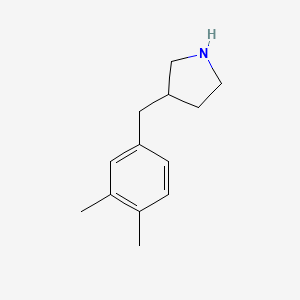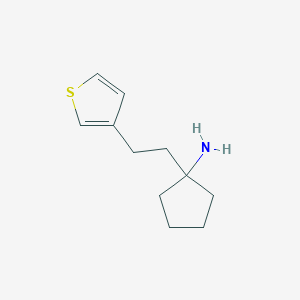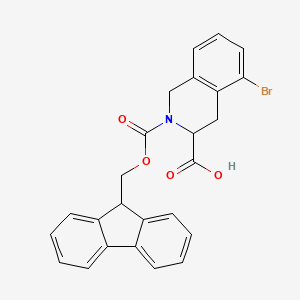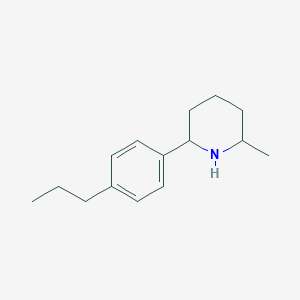
2-Methyl-6-(4-propylphenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(4-propylphenyl)piperidine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom. The compound this compound features a piperidine ring substituted with a methyl group at the second position and a 4-propylphenyl group at the sixth position. This structural configuration imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-propylphenyl)piperidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a multi-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates can be employed. This reaction is typically carried out under reflux conditions in ethanol, yielding substituted piperidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale multi-component reactions using optimized catalysts and solvents to ensure high yield and purity. The use of ionic liquids as catalysts has been reported to facilitate the synthesis of piperidine derivatives in an environmentally friendly manner .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-(4-propylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Methyl-6-(4-propylphenyl)piperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring piperidine alkaloids.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-(4-propylphenyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate neurotransmitter systems, inhibit enzymes, and interact with cellular receptors. The exact mechanism may vary depending on the specific biological context and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
Pyridine: A structurally similar compound with a nitrogen atom in a six-membered aromatic ring.
Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.
Uniqueness
2-Methyl-6-(4-propylphenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-propylphenyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for medicinal chemistry research .
Propiedades
Fórmula molecular |
C15H23N |
|---|---|
Peso molecular |
217.35 g/mol |
Nombre IUPAC |
2-methyl-6-(4-propylphenyl)piperidine |
InChI |
InChI=1S/C15H23N/c1-3-5-13-8-10-14(11-9-13)15-7-4-6-12(2)16-15/h8-12,15-16H,3-7H2,1-2H3 |
Clave InChI |
JHQPYLHTDRWRLO-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C2CCCC(N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


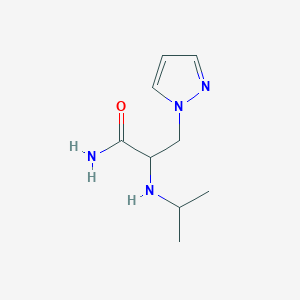
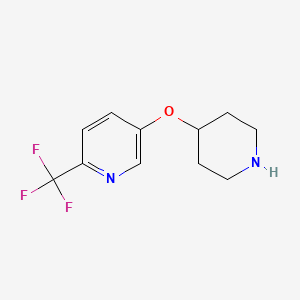

![2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid](/img/structure/B15310597.png)

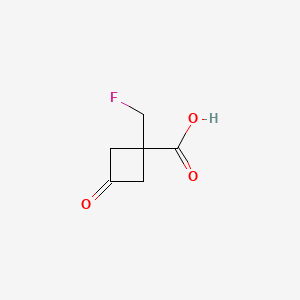
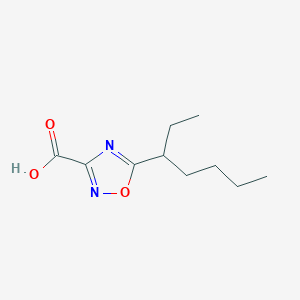
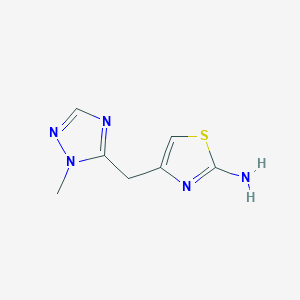
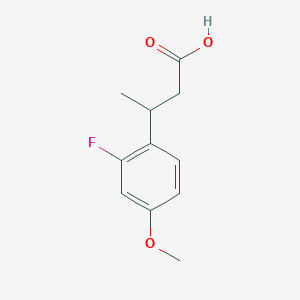
![8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B15310639.png)
